

Methionylglutamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Methionylglutamine

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An In-depth Technical Guide

Methionylglutamine (Met-Gln) is a dipeptide composed of the essential amino acid L-methionine and the conditionally essential amino acid L-glutamine. This dipeptide is of significant interest to researchers, scientists, and drug development professionals due to the unique biochemical roles of its constituent amino acids and its potential applications in various fields, including cellular nutrition, therapeutic formulations, and as a building block in peptide synthesis. This technical guide provides a detailed overview of the core physicochemical properties of **Methionylglutamine**, methodologies for its analysis, and insights into its relevant biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methionylglutamine** is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Property	Value	Source
Molecular Formula	C10H19N3O4S	[1]
Molecular Weight	277.34 g/mol	[1][2]
IUPAC Name	(2S)-5-amino-2-[[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid	[2]
Synonyms	Met-Gln, MQ, L-Methionyl-L-glutamine	[2]
CAS Number	36261-62-8	[2]
Appearance	Solid	[1]
Melting Point	232-233 °C	[2]
Water Solubility	Predicted: 3.36 g/L	[3]
logP (octanol-water partition coefficient)	Experimental: -3.89 (Extrapolated); Predicted: -2.6 to -4.3	[1][3]

Spectroscopic and Chromatographic Data

The structural integrity and purity of **Methionylglutamine** are typically assessed using spectroscopic and chromatographic techniques.

Parameter	Description
Mass Spectrometry	The precursor ion $[M+H]^+$ has a mass-to-charge ratio (m/z) of approximately 278.1169. Fragmentation patterns can be used to confirm the amino acid sequence. [1]
NMR Spectroscopy	1H and ^{13}C NMR spectroscopy can be used to elucidate the detailed chemical structure of the dipeptide in solution.
HPLC Retention Time	The retention time is dependent on the specific column, mobile phase, and gradient conditions used. A typical reversed-phase HPLC method would elute Methionylglutamine as a polar compound.

Acid-Base Properties and Stability

The pKa values of the ionizable groups in **Methionylglutamine** are critical for predicting its charge state at different pH values, which in turn influences its solubility, stability, and biological interactions. While experimentally determined pKa values for the dipeptide are not readily available, they can be estimated from the pKa values of the constituent amino acids, as shown in Table 3.

Ionizable Group	Estimated pKa
α -Carboxyl group	~2.1-2.3
α -Ammonium group	~9.1-9.2
Glutamine side chain amide	Not significantly ionizable under physiological conditions

Note: These are estimated values based on the pKa of the individual amino acids. The actual pKa values of the dipeptide may vary slightly.

The stability of **Methionylglutamine** is influenced by factors such as pH, temperature, and the presence of enzymes. Like many peptides, it is susceptible to hydrolysis of the peptide bond, particularly at extreme pH values and elevated temperatures. The glutamine residue can also undergo deamidation to form glutamic acid, especially under harsh conditions. For long-term storage, it is recommended to keep the dipeptide in a lyophilized form at -20°C or below.[4][5] In solution, storage at low temperatures and neutral pH (around 5-7) is advisable to minimize degradation.[5]

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical properties and for the synthesis and purification of **Methionylglutamine**.

Melting Point Determination

The melting point of a dipeptide can be determined using a capillary melting point apparatus.

Protocol:

- A small amount of the dry, powdered **Methionylglutamine** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

- An excess amount of **Methionylglutamine** is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
- The mixture is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove the undissolved solid.
- The concentration of **Methionylglutamine** in the saturated solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy after derivatization.

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for **Methionylglutamine**.

Protocol (General):

- Samples of **Methionylglutamine** are stored under various conditions of temperature (e.g., 4°C, 25°C, 40°C) and humidity.
- At specified time intervals, aliquots are withdrawn and analyzed for the amount of intact **Methionylglutamine** and the presence of any degradation products.
- Analytical methods such as HPLC are used for quantification.
- The rate of degradation is determined, and the shelf-life is extrapolated.

Synthesis and Purification

Methionylglutamine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides.



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A generalized workflow for the synthesis and purification of **Methionylglutamine**.

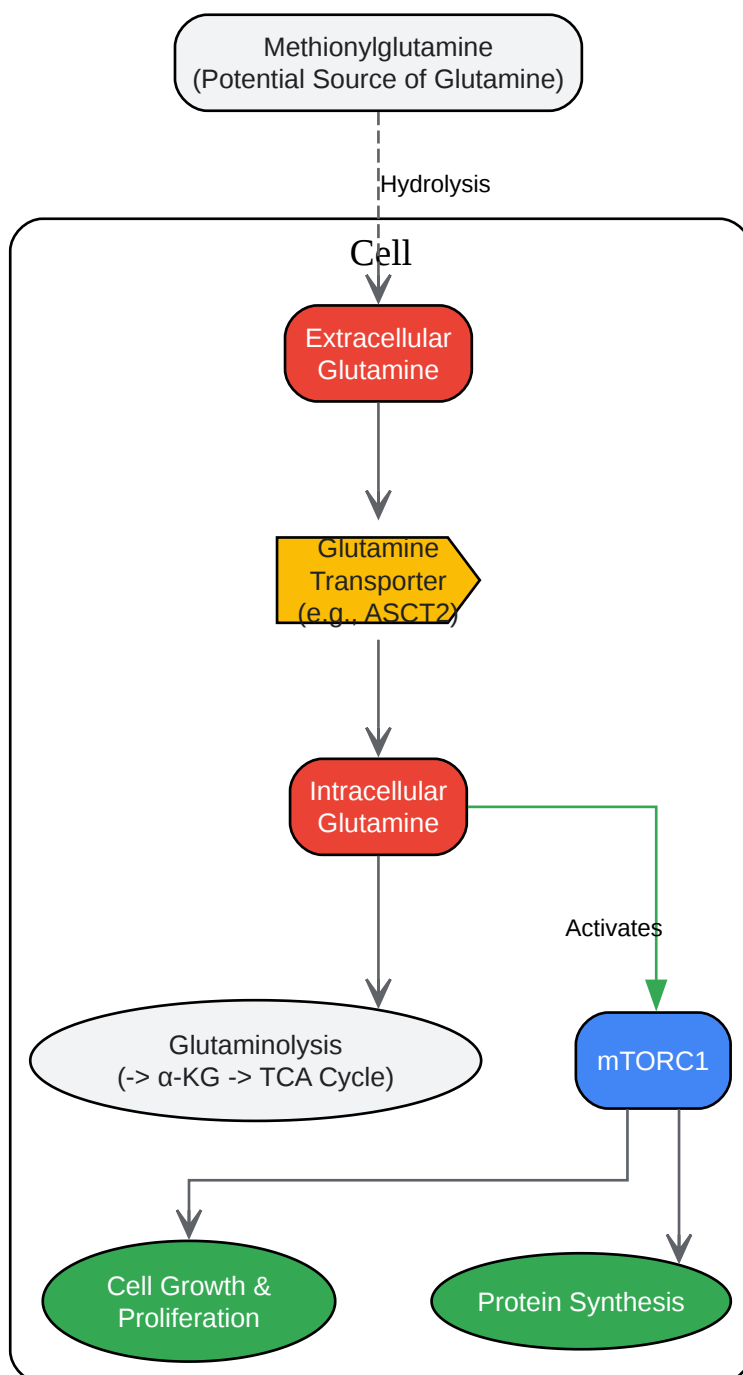
Purification Protocol (HPLC):

- The crude peptide obtained after cleavage from the resin is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).
- The solution is injected onto a reversed-phase HPLC column (e.g., C18).
- A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide.
- Fractions containing the pure **Methionylglutamine**, as determined by UV detection, are collected.
- The collected fractions are pooled and lyophilized to obtain the pure peptide as a solid powder.
- The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Context and Signaling

While direct signaling pathways initiated by the dipeptide **Methionylglutamine** have not been extensively characterized, the biological activities of its constituent amino acids, particularly glutamine, are well-established. Glutamine plays a crucial role in cellular metabolism and is a key activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

The uptake of glutamine by cells is a critical step in this process. Once inside the cell, glutamine can be metabolized to α -ketoglutarate, which enters the TCA cycle, providing energy and biosynthetic precursors. The presence of intracellular glutamine is sensed by the mTORC1 pathway, leading to its activation.



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Role of glutamine in the activation of the mTORC1 signaling pathway.

This diagram illustrates that extracellular glutamine, potentially derived from the hydrolysis of **Methionylglutamine**, is transported into the cell. The increased intracellular glutamine concentration activates the mTORC1 complex, which in turn promotes key cellular processes like protein synthesis and cell growth. It is important to note that this pathway is driven by glutamine, and the direct effect of the intact dipeptide on this pathway requires further investigation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Methionylglutamine**. The compiled data on its chemical structure, physical constants, and stability, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in drug development. The elucidation of the role of its constituent amino acid, glutamine, in the mTOR signaling pathway highlights a key area of biological relevance. Further research into the specific biological activities and pharmacokinetic profile of the intact dipeptide will be crucial for unlocking its full therapeutic and biotechnological potential.

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